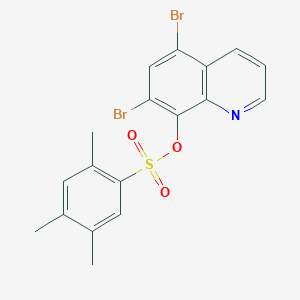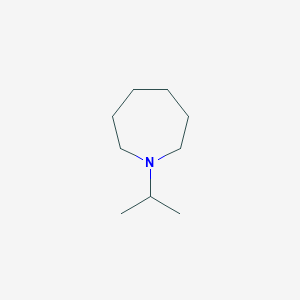![molecular formula C14H14ClF3N2O2S2 B15109556 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15109556.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound that belongs to the class of thieno[3,4-d]imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and an ethylsulfanyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the thieno[3,4-d]imidazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and trifluoromethylating agents.
Attachment of the ethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with an ethylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield the corresponding sulfoxide or sulfone, while substitution of the chloro group can result in various substituted derivatives.
科学的研究の応用
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
類似化合物との比較
Similar Compounds
- 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Uniqueness
The uniqueness of 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different alkyl groups.
特性
分子式 |
C14H14ClF3N2O2S2 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
3-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylsulfanyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C14H14ClF3N2O2S2/c1-2-23-13-19-10-6-24(21,22)7-12(10)20(13)11-5-8(14(16,17)18)3-4-9(11)15/h3-5,10,12H,2,6-7H2,1H3 |
InChIキー |
PTIVSAWSDAXJSI-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=CC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109476.png)
![benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15109481.png)
![(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109483.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B15109487.png)
![2-{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B15109501.png)

![5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B15109509.png)
![(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one](/img/structure/B15109513.png)
![Ethyl 2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylate](/img/structure/B15109521.png)
![(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15109526.png)

![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15109543.png)
![1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B15109545.png)

